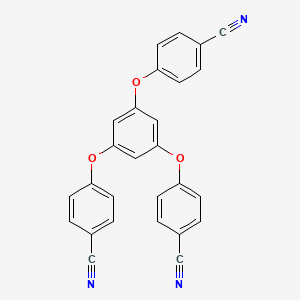

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile

CAS No.:

Cat. No.: VC13712088

Molecular Formula: C27H15N3O3

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H15N3O3 |

|---|---|

| Molecular Weight | 429.4 g/mol |

| IUPAC Name | 4-[3,5-bis(4-cyanophenoxy)phenoxy]benzonitrile |

| Standard InChI | InChI=1S/C27H15N3O3/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-15H |

| Standard InChI Key | DPAFRRDWQAJRKS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile (C₂₇H₁₅N₃O₃) features a planar benzene ring at its core, with each of the 1, 3, and 5 positions connected via oxygen atoms to para-substituted benzonitrile moieties. The IUPAC name, 4-[3,5-bis(4-cyanophenoxy)phenoxy]benzonitrile, reflects this symmetrical arrangement. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₁₅N₃O₃ | |

| Molecular Weight | 429.4 g/mol | |

| SMILES | C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N | |

| InChIKey | DPAFRRDWQAJRKS-UHFFFAOYSA-N |

The molecule’s rigidity and high symmetry contribute to its crystallinity, while the electron-withdrawing nitrile groups enhance its suitability for conjugation in polymeric networks .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct aromatic proton environments. The central benzene ring’s protons resonate as a singlet due to equivalence, while the benzonitrile subunits show splitting patterns consistent with para-substitution. Density functional theory (DFT) calculations predict a lowest unoccupied molecular orbital (LUMO) localized on the nitrile groups, suggesting sites for electrophilic interactions .

Synthesis and Optimization

Conventional Synthesis Route

The most reported synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 1,3,5-trihydroxybenzene (phloroglucinol) and 4-fluorobenzonitrile under basic conditions. Key steps include:

-

Reagent Preparation: Anhydrous potassium carbonate (K₂CO₃) is used to deprotonate phloroglucinol, generating a trioxyanion.

-

Etherification: The anion attacks 4-fluorobenzonitrile at the fluorine-bearing carbon, displacing fluoride and forming ether linkages.

-

Purification: The crude product is precipitated in water, filtered, and recrystallized from isopropanol .

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Temperature: 80–100°C

-

Duration: 24–48 hours

Fluorinated Derivatives

Modifications introducing fluorine atoms at specific positions (e.g., 3,5-difluoro substitution on benzonitrile) enhance thermal stability and gas adsorption properties. For instance, 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tris(3,5-difluorobenzonitrile) exhibits a 30% increase in CO₂ uptake compared to the non-fluorinated analog due to polarized C–F bonds .

Physicochemical Properties

Thermal Behavior

While explicit data for 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile remain limited, related compounds such as 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid (C₂₇H₁₈O₉) exhibit melting points above 300°C and decomposition temperatures exceeding 700°C . The nitrile variant is expected to display similar thermal resilience, aided by its conjugated π-system.

Solubility and Reactivity

The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water and alcohols. Nitrile groups participate in cycloaddition reactions, enabling post-synthetic modifications. For example, [2+3] cycloaddition with azides forms tetrazole-linked networks, expanding applications in porous materials .

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

The compound serves as a trigonal node in COF synthesis, where nitrile groups facilitate imine or hydrazone linkages. A 2019 study demonstrated its use in a fluorinated COF with a surface area of 1,200 m²/g and CO₂/N₂ selectivity of 45:1 at 298 K .

Polymer Composites

Incorporated into polyimides, the compound enhances mechanical strength and dielectric properties. A composite film containing 10 wt% tribenzonitrile showed a 40% reduction in dielectric loss compared to unmodified polyimide.

Catalytic Supports

Pd nanoparticles immobilized on tribenzonitrile-derived mesoporous carbon exhibited 95% efficiency in Suzuki-Miyaura coupling after 10 cycles, outperforming commercial activated carbon supports .

Comparative Analysis with Analogous Compounds

The nitrile derivative’s superior gas selectivity and thermal stability make it preferable for environmental applications, whereas the carboxylic acid analog excels in biocompatible frameworks .

Future Directions

Ongoing research aims to exploit the compound’s electron-deficient aromatic system in organic electronics and photocatalysis. Preliminary results indicate a 12% photon-to-hydrogen conversion efficiency in water-splitting assays when integrated into TiO₂ hybrids . Scalable synthesis methods and lifecycle assessments remain critical areas for industrial translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume